molecular formula C19H16N2O3 B2616060 1-Benzyl-4-phenacylpyrazine-2,3-dione CAS No. 2320577-24-8

1-Benzyl-4-phenacylpyrazine-2,3-dione

Cat. No.: B2616060
CAS No.: 2320577-24-8
M. Wt: 320.348
InChI Key: UVQDGOXIRICYJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-phenacylpyrazine-2,3-dione is a heterocyclic compound featuring a piperazine-2,3-dione core substituted at the 1- and 4-positions with benzyl and phenacyl groups, respectively. The dione moiety confers rigidity and hydrogen-bonding capacity, while the substituents modulate lipophilicity, bioavailability, and biological activity.

Properties

IUPAC Name

1-benzyl-4-phenacylpyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c22-17(16-9-5-2-6-10-16)14-21-12-11-20(18(23)19(21)24)13-15-7-3-1-4-8-15/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQDGOXIRICYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN(C(=O)C2=O)CC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues in the Piperazine-2,3-dione Family

Key Compounds (from ):

  • 1,4-Bis-(4-substituted benzyl)-piperazine-2,3-dione derivatives : Substituents include halogenated or methoxy benzyl groups.
  • 1,4-Bis-[1-(4-substituted phenyl)-ethyl]-piperazine-2,3-dione derivatives : Bulky substituents enhance steric hindrance.
Table 1: Substituent Effects on Properties
Compound Substituents (R1, R4) ClogP Biological Activity (Anthelmintic IC50)
1-Benzyl-4-phenacyl derivative Benzyl, phenacyl ~3.5* Not reported (hypothesized enhanced activity)
2a () 4-Fluorobenzyl, 4-Fluorobenzyl 2.8 12 µM (vs. Fasciola hepatica)
2d () 4-Methoxybenzyl, 4-Methoxybenzyl 1.9 18 µM
Piperazine hydrate (control) None -1.5 50 µM

*ClogP estimated using substituent contributions.

Key Observations :

  • The benzyl and phenacyl groups in the target compound likely increase lipophilicity (ClogP ~3.5) compared to analogs with polar substituents (e.g., methoxy: ClogP 1.9) .
  • Enhanced lipophilicity may improve membrane permeability and bioavailability, critical for antiparasitic or CNS-targeting applications.

Functional Group Comparisons

Phenacyl vs. Acyl/Indole Substituents
  • Pyrazole () : 1-Benzoyl pyrazole derivatives exhibit antimicrobial activity, but the pyrazole core lacks the dione’s hydrogen-bonding capacity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.